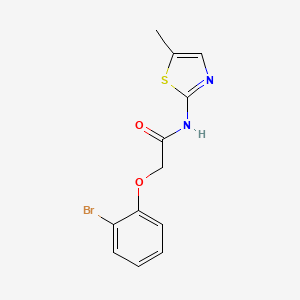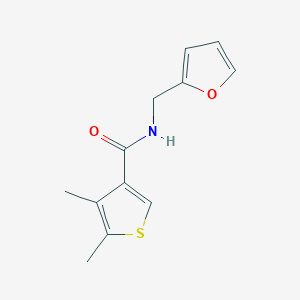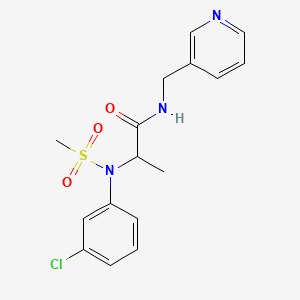
1-tert-butyl-3-(4-methylphenyl)urea
Overview
Description
1-tert-butyl-3-(4-methylphenyl)urea is an organic compound belonging to the class of ureas It is characterized by the presence of a tert-butyl group and a 4-methylphenyl group attached to a urea moiety
Scientific Research Applications
1-tert-butyl-3-(4-methylphenyl)urea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-tert-butyl-3-(4-methylphenyl)urea can be synthesized through the reaction of tert-butyl isocyanate with 4-methylphenylamine. The reaction typically occurs under mild conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions: 1-tert-butyl-3-(4-methylphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can convert the urea moiety into amine derivatives.
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Formation of oxidized urea derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic urea compounds.
Mechanism of Action
The mechanism of action of 1-tert-butyl-3-(4-methylphenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.
Comparison with Similar Compounds
1-tert-butyl-3-(4-methylphenyl)urea can be compared with other similar compounds, such as:
- 1-tert-butyl-3-(4-ethylphenyl)urea
- 1-tert-butyl-3-(4-chlorophenyl)urea
- 1-tert-butyl-3-(4-methoxyphenyl)urea
Uniqueness: this compound is unique due to its specific substituents, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-tert-butyl-3-(4-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-9-5-7-10(8-6-9)13-11(15)14-12(2,3)4/h5-8H,1-4H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQWYQAMGQACBKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-bromophenyl)-N-[3-(pyrrolidin-1-yl)propyl]methanesulfonamide](/img/structure/B4587078.png)
![N-ethyl-6-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4587084.png)
![3-allyl-1,6,7-trimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4587089.png)
![5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B4587095.png)
![N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,4-dimethylbenzamide](/img/structure/B4587100.png)


![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}-2,6-dimethoxyphenol](/img/structure/B4587124.png)

![N-(4-chlorophenyl)-2-cyano-3-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B4587153.png)
![3-Bromo-5-methoxy-4-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]benzaldehyde](/img/structure/B4587171.png)

![N-[3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl]-2-furamide](/img/structure/B4587183.png)
![N-[4-(aminosulfonyl)benzyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B4587185.png)
